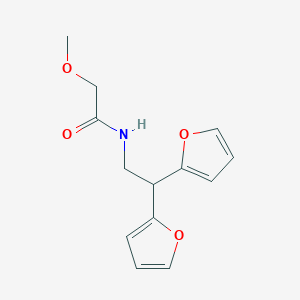
N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide” is a complex organic molecule. It contains furan rings, which are a common motif in bioactive molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as the Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan rings can participate in a variety of reactions, including electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Chemical Synthesis and Reactivity
N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide is involved in various synthetic routes that contribute to the advancement of organic chemistry. One example is its potential role in the formation of azulene derivatives through reactions with malonitrile, cyanoacetamide, and other active methylene compounds. This process, involving heptafulvene-type and dihydroazulene-type intermediates, showcases the chemical's utility in constructing complex aromatic systems (Nozoe, Takase, Nakazawa, & Fukuda, 1971). Similarly, its reactivity with 2-arylsulfonyloxytropones under certain conditions leads to the formation of 8-hydroxy-2H-cyclohepta[b]furan-2-one derivatives, further illustrating its versatility in organic transformations (Nozoe, Takase, Kato, & Nogi, 1971).
Biobased Polymer Synthesis
This compound contributes to the development of biobased polymers, an area of significant interest for sustainable materials science. For instance, 2,5-bis(hydroxymethyl)furan, a structurally related compound, has been enzymatically polymerized with various diacid ethyl esters, leading to novel biobased furan polyesters. These materials are characterized by their rigid diol structure, resembling aromatic monomers, which are essential for polyester synthesis, highlighting the role of furan derivatives in creating environmentally friendly materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Catalysis and Chemical Transformations
Furan derivatives, closely related to this compound, serve as key intermediates in various catalytic processes. For instance, sulfonated graphene oxide has shown superior catalytic performance in converting 5-(hydroxymethyl)-2-furfural into biofuels, indicating the potential of furan-based compounds in facilitating energy-efficient chemical transformations (Antunes, Russo, Wiper, Veiga, Pillinger, Mafra, Evtuguin, Pinna, & Valente, 2014).
Anticancer and Antiangiogenic Activities
Furthermore, benzofuran derivatives, which share structural motifs with this compound, have been explored for their anticancer and antiangiogenic activities. This research area is crucial for the development of novel therapeutic agents, demonstrating the broader implications of furan derivatives in medicinal chemistry (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-16-9-13(15)14-8-10(11-4-2-6-17-11)12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCGWZUVQIPAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CC=CO1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
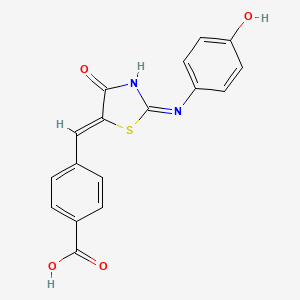
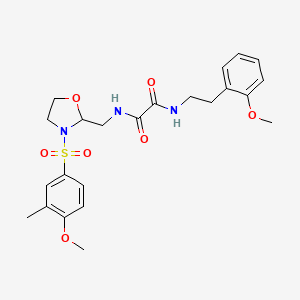
![4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871817.png)


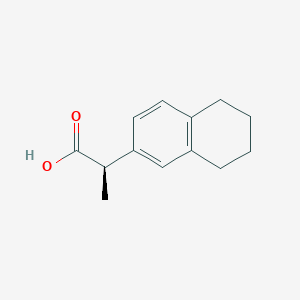
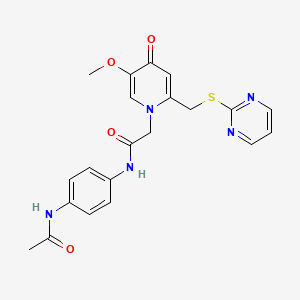

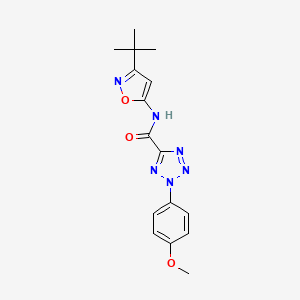
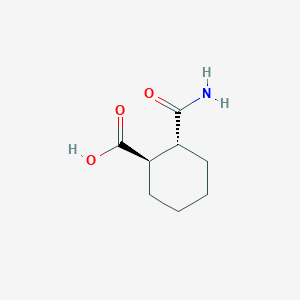
![2-Amino-5,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2871828.png)

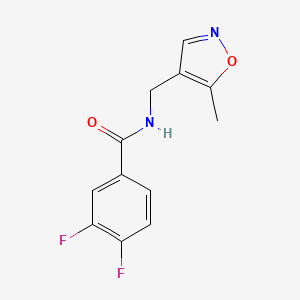
![N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide](/img/structure/B2871832.png)
